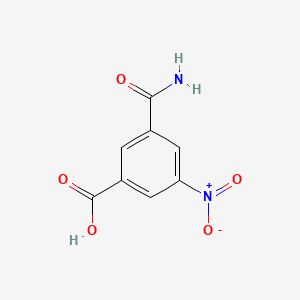

3-Carbamoyl-5-nitrobenzoic acid

Overview

Description

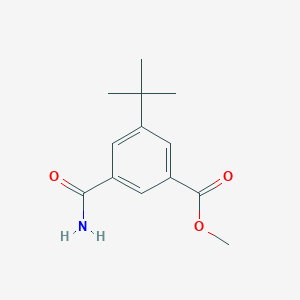

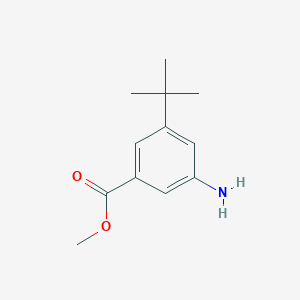

3-Carbamoyl-5-nitrobenzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups have been studied. These compounds include 2-carbamoyl-4-nitrobenzoic acid , a compound with a nitro group and a carbamoyl group attached to a benzoic acid core, and 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid , which is a designed inhibitor for the influenza virus neuraminidase protein and has a similar nitro and carboxylic acid functional group arrangement.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, 2-carbamoyl-4-nitrobenzoic acid was prepared by alkaline hydrolysis of 4-nitrophthalimide . In another study, non-symmetrical 3,5-diamidobenzyl amines, ethers, and sulfides were synthesized starting from 3,5-dinitrobenzoic acid, indicating that the nitro group can be a precursor to other functional groups .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a novel carbacylamidophosphate showed intermolecular hydrogen bonding , and the 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid molecule formed hydrogen-bonded dimers . These studies suggest that 3-Carbamoyl-5-nitrobenzoic acid would also exhibit hydrogen bonding due to its functional groups.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored. For instance, the synthesis of benzo[a]carbazole derivatives from β-(2-arylindolyl)nitroalkanes via Mn(OAc)3-mediated cyclization indicates that nitro groups can participate in cyclization reactions . This suggests that the nitro group in 3-Carbamoyl-5-nitrobenzoic acid could also be involved in similar cyclization reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Carbamoyl-5-nitrobenzoic acid are not directly reported, the properties of structurally related compounds can provide insights. For example, the supramolecular structure of the alkaline earth 2-carbamoyl-4-nitrobenzoate indicates strong hydrogen bonding interactions , which could also be expected for 3-Carbamoyl-5-nitrobenzoic acid due to the presence of both nitro and carbamoyl groups capable of forming hydrogen bonds.

Scientific Research Applications

Photosensitive Protecting Groups

The application of photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl derivatives, in synthetic chemistry holds promise for future developments. These groups are instrumental in the selective protection and deprotection of functional groups, a critical process in the synthesis of complex organic molecules. The study highlights the potential of photosensitive protecting groups, which could include derivatives of 3-carbamoyl-5-nitrobenzoic acid, in enhancing synthetic methodologies (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Analytical Studies and Degradation Pathways

Research on nitisinone, a compound related to nitrobenzoic acids, illustrates the importance of understanding the stability and degradation pathways of pharmaceuticals. LC-MS/MS studies identified major degradation products and assessed their stability under various conditions, providing crucial insights for pharmaceutical development and environmental impact assessment. Such methodologies could be applicable to studying 3-carbamoyl-5-nitrobenzoic acid and its derivatives (H. Barchańska, R. Rola, W. Szczepankiewicz, & Marta Mrachacz, 2019).

Environmental Contaminants and Toxicology

The study of halogenated carbazoles in the environment reveals the persistence and toxicological potential of such compounds. Research into the origins, pathways, and impacts of these contaminants provides a framework for investigating the environmental behavior and potential risks associated with nitrobenzoic acid derivatives, including 3-carbamoyl-5-nitrobenzoic acid (R. Parette, R. McCrindle, Katherine S McMahon, et al., 2015).

Pharmacological Activities of Derivatives

Gallic acid and its derivatives demonstrate significant anti-inflammatory properties, offering insights into the molecular mechanisms of action and potential therapeutic applications. This research underscores the importance of exploring the pharmacological activities of other aromatic compounds, including nitrobenzoic acid derivatives, to identify novel treatment options for inflammatory diseases (Jinrong Bai, Yunsen Zhang, Ce Tang, et al., 2020).

Sensing Applications

Luminescent micelles incorporating nitroaromatic compounds have been investigated for their potential as sensors for hazardous materials. This review highlights the design and application of nanostructured materials for detecting explosives and other toxic substances, indicating the potential utility of 3-carbamoyl-5-nitrobenzoic acid derivatives in developing advanced sensing technologies (Shashikana Paria, Prasenjit Maity, Rafia Siddiqui, et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 3-Carbamoyl-5-nitrobenzoic acid may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with the organoboron reagent. In transmetalation, the organoboron group is transferred from boron to palladium .

Biochemical Pathways

Its involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of biaryl compounds , which are common structures in many biologically active compounds.

Result of Action

Its role in Suzuki–Miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

Suzuki–miyaura cross-coupling reactions are known to be tolerant of a variety of reaction conditions , suggesting that the compound may exhibit similar versatility.

properties

IUPAC Name |

3-carbamoyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXFKMQTIGVLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628039 | |

| Record name | 3-Carbamoyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carbamoyl-5-nitrobenzoic acid | |

CAS RN |

90196-48-8 | |

| Record name | 3-Carbamoyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carbamoyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)